molecular formula C2H4O2Pr B1218160 Praseodymium acetate CAS No. 6192-12-7

Praseodymium acetate

Cat. No.: B1218160
CAS No.: 6192-12-7
M. Wt: 200.96 g/mol
InChI Key: LBFPNEPAKHGVSJ-UHFFFAOYSA-N
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Description

Praseodymium acetate is an inorganic salt composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, Pr(O₂C₂H₃)₃·2H₂O. It appears as a green solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium acetate can be synthesized through the reaction of acetic acid with praseodymium(III) oxide, praseodymium(III) carbonate, or praseodymium(III) hydroxide. The general reaction involves mixing the praseodymium compound with acetic acid under controlled conditions to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium oxide with acetic acid. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the desired product. The compound can also be purified through recrystallization from water .

Chemical Reactions Analysis

Types of Reactions: Praseodymium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Heating this compound in the presence of oxygen or air.

    Coordination Reactions: Typically involve solvents like water or organic solvents under controlled temperatures.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of praseodymium acetate involves its ability to form coordination complexes with various ligands. The praseodymium ion (Pr³⁺) can interact with oxygen atoms from acetate groups and other ligands, leading to the formation of stable coordination compounds. These interactions are crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

  • Neodymium acetate
  • Lanthanum acetate
  • Holmium acetate

Comparison: Praseodymium acetate is unique due to its specific coordination properties and the ability to form stable nine-coordinate complexes. While similar compounds like neodymium acetate and lanthanum acetate also form coordination polymers, this compound’s distinct green color and specific applications in catalysis and material science set it apart .

This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications. Its ability to form stable coordination complexes and its role in catalysis and material science highlight its significance in research and industry.

Properties

CAS No.

6192-12-7

Molecular Formula

C2H4O2Pr

Molecular Weight

200.96 g/mol

IUPAC Name

acetic acid;praseodymium

InChI

InChI=1S/C2H4O2.Pr/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

LBFPNEPAKHGVSJ-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3]

Canonical SMILES

CC(=O)O.[Pr]

Key on ui other cas no.

6192-12-7

physical_description

Hydrate: Green hygroscopic crystals;  [Strem Chemicals MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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